molecular formula C8H10ClNO B1591147 2-(3-Chlorophenoxy)ethylamine CAS No. 6488-00-2

2-(3-Chlorophenoxy)ethylamine

Cat. No. B1591147
CAS RN: 6488-00-2
M. Wt: 171.62 g/mol
InChI Key: SKLZUIZCCAYHOB-UHFFFAOYSA-N
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Description



  • Chemical Formula : C8H10ClNO

  • IUPAC Name : 2-(3-chlorophenoxy)ethanamine

  • Synonyms : 1-(2-Aminoethoxy)-3-chlorobenzene

  • Physical Form : Colorless to yellow liquid

  • Purity : 95%

  • Storage Temperature : Room temperature

  • Molecular Weight : 171.63 g/mol





  • Molecular Structure Analysis



    • The compound consists of a chlorophenyl group attached to an ethylamine moiety.





  • Chemical Reactions Analysis



    • The mechanism of action is not well defined, but it acts in the central nervous system (CNS) rather than directly on skeletal muscle.

    • It is used as a muscle relaxant and blocks nerve impulses sent to the brain.




  • Scientific Research Applications

    Sigma Receptor Ligands

    2-(3-Chlorophenoxy)ethylamine derivatives have been synthesized and evaluated as sigma receptor ligands. These compounds exhibit significant binding affinity to sigma receptors, which are implicated in various neurological and psychiatric disorders. For example, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine and related compounds show superpotent affinity for the sigma receptor (de Costa, Radesca, Di Paolo, & Bowen, 1992).

    Cholesterol Biosynthesis Inhibition

    Amides of beta-(4-chlorophenoxy)-alpha-phenyl-ethylamines, including derivatives of 2-(3-Chlorophenoxy)ethylamine, have shown inhibitory activity on cholesterol biosynthesis in vitro. This suggests potential for the development of novel cholesterol-lowering drugs (Rossi, Diamantini, & Pescador, 1989).

    Insect Growth Regulation

    Ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate, a derivative of 2-(3-Chlorophenoxy)ethylamine, has been synthesized and tested as an insect growth regulator. It showed significant activity against Galleria mellonella, indicating potential as a novel insect growth regulator (Devi & Awasthi, 2022).

    Monoamine Oxidase Inhibition

    N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a related compound, has been found to inhibit monoamine oxidase (MAO) in vitro and in vivo. MAO inhibitors are used in the treatment of depression and other psychiatric disorders (Fuller, 1968).

    Plant Growth Regulation

    2-(2,4-Dichlorophenoxy)ethylamine and related compounds have been studied for their growth-regulating activity in higher plants. These studies provide insights into the metabolism and action of such compounds in plant physiology (Nash, Smith, & Wain, 1968).

    Safety And Hazards



    • Harmful if swallowed.

    • Causes skin and eye irritation.

    • May cause respiratory irritation.




  • Future Directions



    • Research on its potential applications and further safety studies.




    Please note that this analysis is based on available information, and further research may be needed for a more detailed understanding123456789101112131415


    If you have any specific questions or need additional details, feel free to ask!


    properties

    IUPAC Name

    2-(3-chlorophenoxy)ethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H10ClNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SKLZUIZCCAYHOB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)OCCN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10557914
    Record name 2-(3-Chlorophenoxy)ethan-1-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10557914
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    171.62 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(3-Chlorophenoxy)ethylamine

    CAS RN

    6488-00-2
    Record name 2-(3-Chlorophenoxy)ethan-1-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10557914
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(3-Chlorophenoxy)ethylamine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    Add 5.0 g (38.9 mmol) of 3-chlorophenol to a 0° C. suspension of 3.42 g (85.6 mmol, 2.2 eq., 60% by wt. in mineral oil) of sodium hydride in 100 mL of dry tetrahydrofuran. Once the 3-chlorophenol is dissolved add 9.93 g (85.6 mmol, 2.2 eq.) of 2-chloroethylamine hydrochloride and stir at room temperature for 17 hr. Concentrate the reaction mixture and partition between 200 mL of methylene chloride and 50 mL water. Dry the organic layer over Na2SO4 and concentrate in vacuo to obtain the title compound.
    Quantity
    5 g
    Type
    reactant
    Reaction Step One
    Quantity
    3.42 g
    Type
    reactant
    Reaction Step Two
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Quantity
    9.93 g
    Type
    reactant
    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    2-(3-Chlorophenoxy)ethylamine

    Citations

    For This Compound
    1
    Citations
    CB Corwin - 1995 - escholarship.org
    Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
    Number of citations: 2 escholarship.org

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